molecular formula C10H14O4 B13816479 2-Butenedioic acid (2Z)-, monocyclohexyl ester CAS No. 2424-59-1

2-Butenedioic acid (2Z)-, monocyclohexyl ester

Cat. No.: B13816479
CAS No.: 2424-59-1
M. Wt: 198.22 g/mol
InChI Key: ZMQWRASVUXJXGM-VOTSOKGWSA-N
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Description

2-Butenedioic acid (2Z)-, monocyclohexyl ester is an organic compound that belongs to the class of esters. It is derived from 2-butenedioic acid, also known as maleic acid, and cyclohexanol. This compound is characterized by the presence of a cyclohexyl group attached to the ester functional group, making it a unique derivative of maleic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, monocyclohexyl ester typically involves the esterification of maleic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction can be represented as follows:

Maleic acid+CyclohexanolAcid catalyst2-Butenedioic acid (2Z)-, monocyclohexyl ester+Water\text{Maleic acid} + \text{Cyclohexanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Maleic acid+CyclohexanolAcid catalyst​2-Butenedioic acid (2Z)-, monocyclohexyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, monocyclohexyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to maleic acid and cyclohexanol in the presence of an acid or base.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Maleic acid and cyclohexanol.

    Reduction: Cyclohexyl alcohol.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

2-Butenedioic acid (2Z)-, monocyclohexyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The ester is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, monocyclohexyl ester involves its interaction with various molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of maleic acid and cyclohexanol. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid (Z)-, dibutyl ester
  • 2-Butenedioic acid (Z)-, diethyl ester
  • 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester

Uniqueness

2-Butenedioic acid (2Z)-, monocyclohexyl ester is unique due to the presence of the cyclohexyl group, which imparts different physical and chemical properties compared to other esters of maleic acid. This uniqueness makes it valuable in specific applications where the cyclohexyl group provides desired characteristics, such as increased hydrophobicity or altered reactivity.

Properties

CAS No.

2424-59-1

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

(E)-4-cyclohexyloxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H14O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)/b7-6+

InChI Key

ZMQWRASVUXJXGM-VOTSOKGWSA-N

Isomeric SMILES

C1CCC(CC1)OC(=O)/C=C/C(=O)O

Canonical SMILES

C1CCC(CC1)OC(=O)C=CC(=O)O

physical_description

Pellets or Large Crystals

Origin of Product

United States

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